molecular formula C9H17ClN2O B13536617 (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride

Cat. No.: B13536617
M. Wt: 204.70 g/mol
InChI Key: NFNGYUXIXLYXKH-DDWIOCJRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride typically involves the reaction of pyrrolidine with a suitable carbonyl-containing reagent under controlled conditions. The reaction may be catalyzed by acids or bases, and the product is often purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride: A stereoisomer with different biological activity.

    N-acylpyrrolidines: A broader class of compounds with similar structural features.

Uniqueness

(2R)-2-(pyrrolidine-1-carbonyl)pyrrolidinehydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

pyrrolidin-1-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H/t8-;/m1./s1

InChI Key

NFNGYUXIXLYXKH-DDWIOCJRSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCN2.Cl

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN2.Cl

Origin of Product

United States

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